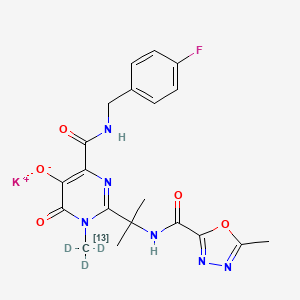

Raltegravir-13C,d3 (potassium)

Description

Fundamental Principles of Stable Isotope Incorporation and its Significance in Contemporary Research

The principle of stable isotope labeling lies in the mass difference between isotopes. nih.gov While isotopes of an element share the same chemical properties, their differing masses allow them to be detected and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org This ability to distinguish between the labeled and unlabeled drug is fundamental to many research applications. nih.gov

In contemporary pharmaceutical research, stable isotope labeling is indispensable. symeres.comadesisinc.com It allows for precise quantification of a drug and its metabolites in complex biological samples like blood and urine. symeres.comchemicalsknowledgehub.com Furthermore, it is crucial for understanding reaction mechanisms, elucidating metabolic pathways, and improving the pharmacokinetic profiles of drugs. nih.govsymeres.com The use of stable isotope-labeled compounds as internal standards in mass spectrometry, for instance, significantly enhances the accuracy and precision of quantitative analyses. musechem.comnih.gov

Overview of Raltegravir as a Research Target: A Molecular Perspective

Raltegravir is a potent antiretroviral drug that functions as an integrase strand transfer inhibitor (INSTI). nih.govhivclinic.ca Its mechanism of action involves inhibiting the HIV-1 integrase enzyme, which is crucial for integrating the viral DNA into the host cell's genome. nih.govhivclinic.ca By blocking this key step in the viral replication cycle, Raltegravir effectively suppresses the virus. nih.govscienceopen.com The drug primarily undergoes metabolism via glucuronidation, a process mediated by the UGT1A1 enzyme. hivclinic.cadrugbank.com Due to its novel mechanism, Raltegravir is often effective against HIV strains that have developed resistance to other classes of antiretroviral drugs. nih.govscienceopen.com However, like with other antiretrovirals, resistance to Raltegravir can emerge through mutations in the integrase gene. nih.govnih.gov

The strategic placement of stable isotopes within the Raltegravir molecule, creating "Raltegravir-13C,d3 (potassium)," serves several critical research purposes. medchemexpress.comcleanchemlab.com This isotopically labeled version of the drug is essential for a variety of studies, including:

Pharmacokinetic and Metabolism Studies: Tracking the labeled Raltegravir allows researchers to precisely determine how the drug is absorbed, distributed, metabolized, and eliminated from the body. nih.govsymeres.com

Quantitative Analysis: Raltegravir-13C,d3 (potassium) is used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentration of unlabeled Raltegravir in biological samples. nih.govchemicalsknowledgehub.com This is crucial for establishing the drug's pharmacokinetic profile.

Metabolite Identification: The isotopic signature helps in distinguishing drug-related metabolites from endogenous molecules in complex biological matrices, facilitating their identification and structural elucidation. nih.govchemicalsknowledgehub.com

The dual labeling of Raltegravir with both Carbon-13 and Deuterium (B1214612) provides distinct advantages for different research applications.

Carbon-13 (¹³C) Labeling: The incorporation of ¹³C into the molecular backbone of Raltegravir is particularly useful for mass spectrometry-based applications. symeres.comchemicalsknowledgehub.com Since the ¹³C label is not easily lost through metabolic processes, it provides a stable and reliable mass shift for use as an internal standard in quantitative assays. chemicalsknowledgehub.com This ensures high accuracy and precision when measuring drug concentrations in biological fluids. symeres.comchemicalsknowledgehub.com Furthermore, ¹³C labeling is valuable in NMR studies for elucidating the structure of the drug and its metabolites. musechem.comsymeres.com

Deuterium (²H) Labeling: Deuterium labeling, which involves replacing hydrogen atoms with their heavier isotope, offers unique benefits. musechem.comsymeres.com One of the most significant applications is in studying the kinetic isotope effect. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down the rate of metabolic reactions that involve breaking this bond. This "metabolic switching" can be strategically used to:

Investigate Metabolic Pathways: By observing how deuteration at specific sites affects the formation of metabolites, researchers can gain insights into the drug's metabolic pathways. nih.govsymeres.com

Enhance Pharmacokinetic Properties: In some cases, deuteration can lead to a more favorable pharmacokinetic profile, such as a longer half-life and reduced clearance, by slowing down metabolic degradation. musechem.comsymeres.com

The combination of ¹³C and deuterium in Raltegravir-13C,d3 (potassium) creates a powerful research tool that leverages the distinct advantages of each isotope to provide a comprehensive understanding of the drug's behavior in biological systems. medchemexpress.comcleanchemlab.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H20FKN6O5 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuterio(113C)methyl)pyrimidin-5-olate |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4+1D3; |

InChI Key |

IFUKBHBISRAZTF-FYEZMPCGSA-M |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+] |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Raltegravir 13c,d3 Potassium

Precursor Synthesis and Targeted Isotopic Enrichment Strategies

The synthesis of Raltegravir-13C,d3 (potassium) involves a multi-step process that begins with the synthesis of specifically labeled precursors. These precursors are then carried through a series of reactions to construct the final complex molecule, ensuring that the isotopic labels are retained at their designated positions.

Stereoselective and Regioselective Incorporation of Carbon-13

The introduction of a carbon-13 atom into the Raltegravir molecule is a key step that must be performed with high stereoselectivity and regioselectivity to yield the correct isomer. This is often achieved by utilizing a starting material that already contains the carbon-13 label in the desired position. For instance, a common strategy involves the use of ¹³C-labeled carbonyl compounds that can be elaborated into the core heterocyclic structure of Raltegravir. The specific placement of the carbon-13 atom is crucial for its utility in various analytical applications.

Formation of the Potassium Counterion in Labeled Derivatives

The final step in the synthesis of Raltegravir-13C,d3 (potassium) is the formation of the potassium salt. This is typically achieved by treating the free acid form of the labeled Raltegravir with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate, in an appropriate solvent system. The reaction conditions must be carefully controlled to ensure complete salt formation without causing degradation of the isotopically labeled molecule. The resulting potassium salt often exhibits improved solubility and stability characteristics.

Isotopic Purity and Enrichment Assessment in Synthesized Material

Following the synthesis, it is imperative to thoroughly characterize the final product to confirm its chemical identity, isotopic purity, and the degree of isotopic enrichment. This is accomplished using a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Techniques for Isotopic Purity Verification (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the analysis of isotopically labeled compounds.

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass of the labeled compound, which will be higher than the unlabeled counterpart due to the presence of the heavier isotopes. The mass difference can be used to calculate the degree of isotopic enrichment.

Table 1: Spectroscopic Data for Raltegravir-13C,d3 (potassium)

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift | Absence of a signal for the methyl protons. |

| ¹³C NMR | Chemical Shift | Enhanced signal for the ¹³C-labeled carbon. |

| Mass Spectrometry | Molecular Ion Peak | Increased m/z value corresponding to the addition of one ¹³C and three deuterium (B1214612) atoms. |

Chromatographic Separations for Characterization of Labeled Precursors and Products

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity of the synthesized Raltegravir-13C,d3 (potassium). HPLC can be used to separate the labeled product from any unlabeled starting materials, reaction byproducts, or other impurities. The use of a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), allows for the quantification of the purity of the final product.

Table 2: Chromatographic Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/water gradient with a suitable buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength or Mass Spectrometry |

Optimization of Synthetic Routes for Research-Scale Production and Yield Efficiency

The precursor, N-(4-fluorobenzyl)-5-hydroxy-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, presents two potential sites for methylation: the desired pyrimidinone nitrogen (N-1) and the oxygen of the C-6 carbonyl group. Early synthetic routes struggled with this step, as conventional methylating agents produced significant amounts of the undesired O-methylated impurity, leading to low yields and arduous purification processes.

Addressing the Challenge of Regioselective Methylation

A critical focus of optimization has been to achieve high regioselectivity in the methylation step. The use of a labeled methylating agent, such as Iodomethane-¹³C,d₃, makes this control paramount to avoid wasting the costly labeled reagent.

Initial methods using standard methylating agents like methyl iodide in the presence of bases such as magnesium methoxide (B1231860) resulted in poor selectivity. For instance, direct methylation of a key pyrimidinone intermediate was reported to yield a mixture with an N-methylation to O-methylation ratio of approximately 78:22. scientificupdate.com This non-selective process significantly lowers the yield of the desired product and requires extensive chromatographic purification to remove the O-methylated isomer, rendering it inefficient for research-scale production of an isotopically labeled analogue.

Advanced Methodologies for Improved Yield and Purity

To overcome the limitations of poor selectivity, advanced synthetic strategies have been developed. One of the most effective is a two-step, one-pot procedure that provides excellent regioselectivity. This process involves the activation of the pyrimidinone precursor followed by a highly selective methylation reaction.

A published methodology details the use of (chloromethyl)dimethylchlorosilane and a fluoride (B91410) source, such as potassium fluoride. scientificupdate.commedkoo.com This approach proceeds through a cyclic penta-coordinate silicon intermediate that facilitates a Chapman-type rearrangement, ultimately leading to the exclusive formation of the N-methylated product. scientificupdate.com This method has been shown to achieve yields approaching 80% with the level of the O-alkylated impurity reduced to less than 0.01% w/w. scientificupdate.com

Another highly efficient route described in patent literature achieves N-methylation regioselectivity of over 99%, resulting in a yield for this specific step of more than 90%. google.comgoogle.com This level of control is crucial for an efficient synthesis, as it simplifies the purification process to simple crystallization or filtration, avoiding complex chromatography.

The following table summarizes the research findings on different methylation strategies and their impact on yield and efficiency.

| Methylation Method/Reagents | Labeled Methylating Agent | N:O-Alkylation Selectivity Ratio | Reported Yield of Step | Key Outcomes and Challenges |

|---|---|---|---|---|

| Standard Methylation (e.g., MeI, Mg(OMe)₂) | Iodomethane-¹³C,d₃ | ~78:22 | Low (<50% desired product) | Poor selectivity leads to significant O-methylated impurity, requiring difficult purification and wasting expensive labeled reagent. scientificupdate.comgoogle.com |

| Trimethylsulfoxonium Iodide | Trimethylsulfoxonium Iodide-¹³C,d₃ (hypothetical) | Improved selectivity over MeI | Moderate | Easier to handle but introduces sulfur-based impurities that can poison catalysts in subsequent steps. scientificupdate.com |

| Two-Step Silyl-Mediated Methylation ((Chloromethyl)dimethylchlorosilane, KF) | Iodomethane-¹³C,d₃ (following intermediate formation) | >99.9:0.1 | ~80% | Excellent regioselectivity eliminates the O-methylation side product, simplifies purification, and significantly boosts yield. scientificupdate.com |

| Optimized Patented Process | Various (e.g., Trimethylsulfoxonium Iodide) | >99:1 | >90% | High-yielding, highly selective industrial process that avoids complex purification, making it ideal for efficient label incorporation. google.comgoogle.com |

Advanced Analytical Applications of Raltegravir 13c,d3 Potassium

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

The most prominent application of Raltegravir-13C,d3 is its use as an internal standard (IS) in quantitative bioanalysis. An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, thereby correcting for variations in extraction recovery, matrix effects, and instrument response. ukisotope.comnih.gov Stable isotope-labeled standards are considered the gold standard for this purpose because their physicochemical properties are nearly identical to their unlabeled counterparts. ukisotope.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Research Sample Analysis

Raltegravir-13C,d3 is crucial for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to quantify Raltegravir in biological samples. wjpps.com In these methods, a known quantity of the labeled standard is added to samples at an early stage. ukisotope.com During analysis, the analyte (Raltegravir) and the internal standard (Raltegravir-13C,d3) are separated chromatographically and then detected by the mass spectrometer. Although they often co-elute, the mass spectrometer distinguishes them based on their different mass-to-charge (m/z) ratios. For instance, one method used transitions of m/z 443.1→316.1 for Raltegravir and m/z 446.1→319.0 for its labeled internal standard. nih.gov

The ratio of the analyte's response to the internal standard's response is used for quantification, ensuring high precision and accuracy. foodriskmanagement.com Research has demonstrated the successful development of such assays with linearity over broad concentration ranges, such as 10 to 10,000 ng/mL. wjpps.comnih.gov

Table 1: Example of LC-MS/MS Method Parameters for Raltegravir Quantification

| Parameter | Condition |

|---|---|

| Chromatography | Reverse Phase |

| Column | C18 (e.g., Unisol C18, Atlantis T3 C18) wjpps.comnih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid wjpps.comnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) nih.govnih.gov |

| Analyte Transition | m/z 445.2 → 361.2 nih.gov |

| Internal Standard Transition | m/z 451.1 → 367.2 nih.gov |

Application in In Vitro and Ex Vivo Biological Matrices (e.g., cell lysates, enzyme preparations, tissue homogenates)

The utility of Raltegravir-13C,d3 extends beyond plasma samples to more complex biological matrices encountered in in vitro and ex vivo research. An ultrasensitive LC-MS/MS assay was specifically developed and validated to measure intracellular Raltegravir in human cell extracts from peripheral blood mononuclear cells and tissue samples. nih.gov In these complex matrices, which include cell lysates and tissue homogenates, the potential for ion suppression or enhancement (matrix effects) and variable extraction efficiency is significantly higher. The use of a stable isotope-labeled internal standard like Raltegravir-13C,d3 is critical in these scenarios. It co-elutes and experiences similar matrix effects and extraction losses as the unlabeled analyte, providing effective normalization and enabling accurate quantification of intracellular drug concentrations. nih.govnih.gov

Rigorous Assessment of Analytical Precision, Accuracy, and Robustness for Labeled Standards

The inclusion of Raltegravir-13C,d3 in analytical methods allows for a rigorous assessment of their performance, as mandated by regulatory guidelines. nih.gov Validation studies consistently demonstrate high levels of precision, accuracy, and robustness. Precision is typically reported as the relative standard deviation (%RSD) or coefficient of variation (%CV), with inter-assay %CV values reported to be as low as ≤11.4%. nih.gov Accuracy, measured as the percent bias or deviation from the nominal concentration, has been shown to be within ±8.5%. nih.gov The use of ¹³C-labeled standards is particularly advantageous as they exhibit high isotope stability, ensuring the label remains intact throughout the analytical process. ukisotope.com This contributes to superior analytical reliability compared to some deuterated standards, which can be prone to isotopic exchange. ukisotope.com The IS-normalized matrix factors, which assess the impact of the matrix on analytical accuracy, have been found to be close to unity (0.992 to 0.999), indicating that the internal standard effectively compensates for matrix-induced variations. nih.gov

Table 2: Summary of Validation Parameters from Bioanalytical Methods Using Labeled Raltegravir

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Linearity Range | 0.0023 to 9.2 ng/mL (cell extracts) | nih.gov |

| 10 to 10,000 ng/mL (plasma) | wjpps.comnih.gov | |

| Inter-Assay Precision (%CV) | ≤ 11.4% | nih.gov |

| Inter-Assay Accuracy (%Bias) | ≤ ± 8.5% | nih.gov |

| Mean Extraction Recovery | 91.2% to 94.2% | nih.gov |

| IS-Normalized Matrix Factor | 0.992 to 0.999 | nih.gov |

Employment in Impurity Profiling and Elucidation of Degradation Pathways in Research Samples

Isotopically labeled compounds like Raltegravir-13C,d3 are valuable tools in the identification of impurities and the elucidation of degradation pathways. synthinkchemicals.com Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, and heat, are performed to understand its stability and identify potential degradation products. researchgate.netpharmainfo.in

In such studies, Raltegravir-13C,d3 can be used as a tracer. When analyzing stressed samples with LC-MS, the presence of the labeled internal standard helps to distinguish true degradation products from background noise or matrix components. A degradation product will have a corresponding isotopically labeled analog with a specific mass shift, confirming its origin from the parent drug. This technique aids in building a comprehensive impurity profile and proposing mechanisms for degradation, which is critical for ensuring the quality and stability of the active pharmaceutical ingredient. researchgate.net

Advanced Spectroscopic Investigations Utilizing Isotopic Labels

The isotopic labels in Raltegravir-13C,d3 provide significant advantages in advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Applications for Structural Elucidation of Metabolites

NMR spectroscopy is a powerful technique for determining the precise chemical structure of molecules, making it indispensable for identifying drug metabolites. unl.edu While proton (¹H) NMR is common, carbon-13 (¹³C) NMR offers distinct advantages for structural elucidation, although it is hampered by the low natural abundance (1.1%) of the ¹³C isotope. nih.gov

The enrichment with ¹³C in Raltegravir-13C,d3 overcomes this fundamental limitation. This isotopic labeling dramatically increases the signal-to-noise ratio in ¹³C NMR spectra, allowing for the detection of metabolites present at low concentrations. nih.gov Furthermore, the ¹³C nucleus has a much wider chemical shift range (over 200 ppm) compared to protons (around 12 ppm), resulting in better-resolved spectra where small differences in the chemical environment of carbon atoms are more easily detected. nih.gov This high sensitivity to structural changes makes ¹³C NMR particularly useful for pinpointing the exact site of metabolic modification (e.g., hydroxylation, glucuronidation) on the Raltegravir molecule. unl.edunih.gov

Table 3: Comparison of NMR Techniques for Metabolite Identification

| Feature | ¹H NMR | ¹³C NMR (Natural Abundance) | ¹³C NMR (with ¹³C Labeling) |

|---|---|---|---|

| Natural Abundance | ~100% | ~1.1% | Enriched |

| Relative Sensitivity | High | Very Low | High |

| Chemical Shift Range | Narrow (~12 ppm) | Wide (>200 ppm) | Wide (>200 ppm) |

| Spectral Resolution | Often crowded, overlapping signals | High, well-resolved signals | High, well-resolved signals |

| Primary Application | Initial structural overview | Limited by sensitivity | Precise structural elucidation of metabolites unl.edunih.gov |

High-Resolution Mass Spectrometry for Isotope Tracing and Metabolite Characterization

High-resolution mass spectrometry (HRMS) is a powerful analytical tool that provides highly accurate mass measurements, enabling the confident identification and quantification of compounds in complex biological matrices. thermofisher.com When coupled with stable isotope-labeled compounds like Raltegravir-13C,d3 (potassium), HRMS facilitates advanced applications in isotope tracing and the detailed characterization of metabolites. medchemexpress.com The incorporation of stable heavy isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D) into a drug molecule creates an analogue that is chemically identical to the parent compound but distinguishable by its higher mass. medchemexpress.comfrontiersin.org This mass difference is the key to its utility in quantitative and metabolic studies.

The primary application of isotopically labeled compounds like Raltegravir-13C,d3 in mass spectrometry is to serve as an ideal internal standard (IS) for quantitative analysis. nih.govwjpps.com Because the labeled standard co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, it can correct for variations during sample preparation and analysis, leading to highly accurate and precise quantification. nih.gov This is a prerequisite for accurately characterizing the metabolic profile of a drug, as it establishes the exact concentration of the parent drug against which metabolite concentrations can be compared.

While direct studies detailing the use of Raltegravir-13C,d3 for tracing its metabolic fate were not prevalent in the reviewed literature, the principles of isotope tracing are well-established. frontiersin.orgnih.gov In such studies, the labeled compound is administered, and HRMS is used to track the labeled atoms as they are incorporated into various downstream metabolites. nih.gov The high mass accuracy of HRMS allows analysts to distinguish metabolites that have retained the ¹³C and deuterium labels from endogenous molecules, providing unambiguous evidence of their origin from the parent drug.

The primary metabolic pathway for Raltegravir is glucuronidation, mediated by the UGT1A1 enzyme, which produces an inactive glucuronide metabolite. medchemexpress.comnih.gov HRMS is instrumental in identifying and characterizing this and other potential metabolites. The technique can differentiate between the parent drug and its metabolites based on their precise mass-to-charge (m/z) ratios. For example, the addition of a glucuronic acid moiety (C₆H₈O₆, mass of 176.0321 Da) to Raltegravir results in a distinct high-resolution mass that can be readily identified.

Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify Raltegravir, often using a deuterated internal standard such as Raltegravir-d3. nih.govresearchgate.net These methods lay the groundwork for metabolite characterization by establishing chromatographic separation and mass spectrometric detection parameters. In multiple reaction monitoring (MRM) experiments, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure specificity and sensitivity. nih.govnih.gov

The table below details the mass transitions commonly used for the quantification of Raltegravir and its deuterated internal standard in tandem mass spectrometry experiments.

Table 1: Mass Spectrometric Parameters for Raltegravir and Labeled Internal Standard

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|---|

| Raltegravir | Negative | 443.1 | 316.1 | nih.gov |

| Raltegravir-d3 | Negative | 446.1 | 319.0 | nih.gov |

| Raltegravir | Positive | 445 | 361 | asm.org |

High-resolution mass spectrometry would further enhance these analyses by providing exact mass measurements for both precursor and fragment ions, allowing for elemental composition determination. This capability is crucial for distinguishing between isobaric interferences—compounds with the same nominal mass but different elemental formulas—and for confirming the identity of novel or unexpected metabolites.

The table below illustrates a conceptual application of HRMS in characterizing the primary metabolite of Raltegravir.

Table 2: Conceptual High-Resolution Mass Data for Raltegravir and its Glucuronide Metabolite

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected Adduct [M-H]⁻ (m/z) | Metabolic Transformation |

|---|---|---|---|---|

| Raltegravir | C₂₀H₂₁FN₄O₅ | 444.1496 | 443.1424 | Parent Compound |

Mechanistic and Metabolic Research Insights Gained from Raltegravir 13c,d3 Potassium

Elucidation of Metabolic Pathways in Controlled In Vitro and Ex Vivo Systems

Controlled in vitro systems, such as human liver microsomes, and ex vivo models are instrumental in characterizing the metabolic fate of a drug candidate. Raltegravir-13C,d3 (potassium) is particularly valuable in these systems as an analytical standard and tracer to delineate metabolic routes with high specificity and sensitivity.

Isotope tracing is a definitive method for identifying drug metabolites. nih.govosti.gov When Raltegravir-13C,d3 is incubated in a biological matrix like liver cell fractions, its metabolites can be unequivocally identified by mass spectrometry. The unique mass signature of the 13C and deuterium (B1214612) labels distinguishes drug-related material from endogenous background molecules.

Research has established that Raltegravir primarily undergoes Phase II metabolism. nih.govdrugbank.com It is not a significant substrate for Phase I cytochrome P450 (CYP) enzymes. researchgate.net The principal metabolic pathway is glucuronidation, mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govnih.gov This process results in the formation of a single major metabolite, raltegravir-glucuronide (M2). nih.govnih.gov In human studies using 14C-labeled raltegravir, the M2 metabolite was a significant component of the radioactivity found in plasma and urine. nih.gov The use of Raltegravir-13C,d3 in in vitro assays allows for precise quantification of this pathway, confirming the dominance of UGT1A1-mediated glucuronidation and the minimal role of oxidative metabolism.

Table 1: Primary Metabolite of Raltegravir Identified via Isotope Tracing

| Parent Compound | Label | Metabolic Phase | Key Enzyme | Identified Metabolite | Description |

| Raltegravir | 13C, d3 | Phase II | UGT1A1 | Raltegravir-glucuronide (M2) | The major metabolite formed by the addition of a glucuronic acid moiety to the parent drug. nih.govnih.gov |

Raltegravir-13C,d3 (potassium) serves as an ideal tool for detailed enzyme kinetic studies. When investigating the metabolism of Raltegravir using isolated UGT1A1 enzyme or subcellular fractions like human liver microsomes, the labeled compound can be used as a substrate. Its conversion to the labeled M2 metabolite can be monitored over time by LC-MS/MS, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).

Furthermore, these in vitro systems are used to assess the potential for drug-drug interactions. Studies have shown that Raltegravir is a weak inhibitor of hepatic cytochrome P450 activity and does not significantly inhibit UGT1A1 or UGT2B7. medchemexpress.comnih.govresearchgate.net Raltegravir-13C,d3 can be used in co-incubation experiments with other drugs to confirm this low inhibitory potential with high precision. The isotopic label ensures that the measurement of Raltegravir and its metabolite is not confounded by the presence of other compounds.

Table 2: In Vitro Enzymatic Interactions of Raltegravir

| Enzyme Family | Specific Enzyme | Interaction Type | Finding | Implication |

| Cytochrome P450 (CYP) | Various isoforms | Substrate | Raltegravir is not a significant substrate. researchgate.net | Low potential for drug interactions with CYP inducers or inhibitors. |

| Cytochrome P450 (CYP) | Various isoforms | Inhibitor | Raltegravir exhibits weak inhibitory effects. medchemexpress.com | Low potential to affect the metabolism of co-administered drugs that are CYP substrates. |

| UDP-glucuronosyltransferase (UGT) | UGT1A1 | Substrate | Primary enzyme responsible for Raltegravir metabolism. nih.govnih.gov | Co-administration with strong UGT1A1 inducers can reduce Raltegravir levels. medchemexpress.com |

| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT2B7 | Inhibitor | Raltegravir is not an inhibitor of these enzymes. nih.govresearchgate.net | Low potential to affect the metabolism of co-administered drugs that are UGT substrates. |

Investigation of Drug-Target Interactions at a Molecular and Biochemical Level

Understanding how a drug binds to its molecular target is fundamental to rational drug design. Raltegravir-13C,d3 (potassium) can be employed in various biophysical techniques to characterize its interaction with the HIV-1 integrase enzyme.

Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding events. In a hypothetical SPR experiment, the HIV-1 integrase enzyme would be immobilized on a sensor chip, and a solution containing Raltegravir-13C,d3 would be passed over it. The binding event can be detected in real-time, allowing for the calculation of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is determined. A lower K_D value signifies a higher binding affinity. The use of a labeled ligand is not strictly necessary for SPR or ITC but can be advantageous in more complex experimental setups, such as competitive binding assays, where distinguishing between multiple ligands is required.

In a related approach, a photoaffinity-labeled probe based on the Raltegravir structure was developed to identify the specific binding site on the HIV-1 integrase enzyme. nih.gov This probe, upon photoactivation, forms a covalent bond with nearby amino acid residues, which can then be identified by mass spectrometry, confirming interaction with key residues like Glu92, Lys156, and Lys159. nih.gov

Table 3: Representative Data from Biophysical Binding Assays

| Technique | Parameter Measured | Description | Significance |

| Surface Plasmon Resonance (SPR) | K_D (Equilibrium Dissociation Constant) | A measure of the affinity between the ligand (Raltegravir) and the target (HIV-1 Integrase). | Quantifies the strength of the drug-target interaction. |

| Surface Plasmon Resonance (SPR) | k_on (Association Rate Constant) | The rate at which the drug binds to its target. | Provides insight into the speed of binding. |

| Surface Plasmon Resonance (SPR) | k_off (Dissociation Rate Constant) | The rate at which the drug dissociates from its target. | Relates to the residence time of the drug on its target, a key determinant of inhibitory potency. nih.gov |

| Isothermal Titration Calorimetry (ITC) | ΔH (Enthalpy Change) | The heat released or absorbed during the binding event. | Provides thermodynamic information about the binding forces (e.g., hydrogen bonds, van der Waals forces). |

Allosteric modulators bind to a site on a protein distinct from the primary active site, inducing a conformational change that alters the protein's activity. nih.govnih.gov While Raltegravir binds to the active site of HIV-1 integrase, its binding stabilizes a specific conformation of the enzyme-DNA complex, preventing the crucial strand transfer step of viral integration. nih.gov

Stable isotope-labeled compounds like Raltegravir-13C,d3 are valuable tools for studying these conformational dynamics. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can utilize the 13C label to monitor changes in the local chemical environment of the drug and the protein upon binding. Similarly, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal changes in the solvent accessibility of different parts of the integrase enzyme when the drug is bound, mapping out the regions affected by the binding event and thus detailing the induced conformational changes.

Studies on Kinetic Isotope Effects (KIE) in Biochemical Transformations

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom in a molecule with one of its heavier isotopes can change the rate of a chemical reaction. nih.gov This effect is most pronounced when the bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. nih.gov

For Raltegravir-13C,d3, the deuterium (d3) atoms are located on a methyl group. The primary metabolic pathway for Raltegravir is glucuronidation, a reaction that does not involve the cleavage of a carbon-hydrogen (or carbon-deuterium) bond on this methyl group. nih.gov Consequently, a significant primary KIE on its main route of metabolism would not be expected. The incorporation of deuterium in this position is more likely intended to provide a stable, heavy-labeled internal standard for bioanalytical assays, where it co-elutes with the unlabeled drug but is distinguishable by its higher mass. medchemexpress.com

However, if a minor, secondary metabolic pathway existed that involved, for example, the oxidation of this methyl group, then a KIE might be observed. In such a scenario, the reaction rate for the deuterated compound would be slower than for the non-deuterated compound. Studying the KIE can therefore provide mechanistic insights into enzymatic reactions, particularly the transition state of the reaction. nih.gov

Table 4: Principles of Kinetic Isotope Effect (KIE) Studies

| Concept | Description | Relevance to Raltegravir-13C,d3 |

| Primary KIE | A change in reaction rate observed when a bond to the substituted isotope is broken in the rate-determining step. | Unlikely for the primary metabolic pathway (glucuronidation), as C-D bonds on the methyl group are not cleaved. |

| Secondary KIE | A smaller change in reaction rate observed when the isotopic substitution is at a position not directly involved in bond-breaking. | A small secondary KIE might be theoretically possible but is generally not the primary focus of using this labeled compound. |

| Application | To elucidate reaction mechanisms and identify rate-determining steps in a chemical or biochemical transformation. nih.govnih.gov | The d3 label could theoretically be used to probe for minor metabolic pathways involving oxidation of the methyl group. |

| Primary Use | The 13C,d3 labeling serves primarily as a mass shift for use as an internal standard in quantitative mass spectrometry. medchemexpress.com | This ensures accurate measurement of the drug in biological samples by correcting for sample loss during processing. |

Probing Rate-Limiting Steps and Reaction Mechanisms through Deuterium Labeling

The primary metabolic pathway for Raltegravir is glucuronidation, a phase II metabolic reaction catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govnih.govresearchgate.net This process involves the conjugation of glucuronic acid to the Raltegravir molecule, facilitating its excretion. nih.gov The use of deuterated analogs, such as Raltegravir-13C,d3, is a classic and powerful technique in physical organic chemistry and drug metabolism studies to determine whether the cleavage of a specific carbon-hydrogen (C-H) bond is a rate-limiting step in a reaction mechanism.

In the case of Raltegravir-13C,d3, the deuterium atoms are located on the N-methyl group. While the primary site of metabolism is glucuronidation at the hydroxyl group, secondary oxidative metabolism can occur. If, for instance, N-demethylation were a competing or sequential metabolic pathway, the presence of deuterium at that position would be expected to slow the reaction rate significantly if C-H bond cleavage is the rate-limiting step of this specific process.

While specific experimental studies quantifying the KIE for the metabolism of Raltegravir-13C,d3 are not prominently available in published literature, the principles remain a cornerstone of metabolic research. An illustrative experiment would involve incubating both Raltegravir and Raltegravir-13C,d3 with human liver microsomes or recombinant UGT1A1 enzymes and measuring the respective rates of metabolite formation. A significant difference in these rates would provide crucial information about the metabolic pathway.

To illustrate the data that such research would yield, the following table presents hypothetical results from an in vitro metabolic stability assay.

| Compound | Incubation System | Measured Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| Raltegravir (unlabeled) | Human Liver Microsomes | 150.2 ± 8.5 | 1.05 |

| Raltegravir-13C,d3 | Human Liver Microsomes | 143.0 ± 7.9 |

Note: The data presented in this table is hypothetical and serves only to illustrate the experimental approach and the type of results obtained from KIE studies. A KIE value close to 1.0, as shown here, would suggest that C-H bond cleavage at the labeled position is not the rate-determining step of the primary metabolic reaction.

Theoretical and Computational Approaches to KIE Analysis

Complementing experimental studies, theoretical and computational methods offer powerful tools for predicting and analyzing kinetic isotope effects. These approaches can provide a detailed, atomistic view of the reaction mechanism that is often inaccessible through experimentation alone. Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) simulations are at the forefront of these computational techniques. nih.govtandfonline.com

The general mechanism for reactions catalyzed by UDP-glucuronosyltransferases is understood to be a direct, SN2-like displacement. researchgate.net In this reaction, the nucleophilic hydroxyl group of Raltegravir attacks the anomeric carbon of the UDP-glucuronic acid (UDPGA) cofactor, leading to the formation of the glucuronide conjugate.

Computational analysis of the KIE for a metabolic reaction typically involves the following steps:

Modeling the Reactants and Enzyme Active Site: A high-fidelity model of the substrate (Raltegravir) and the relevant portion of the UGT1A1 active site is constructed.

Mapping the Reaction Pathway: Using QM methods, such as Density Functional Theory (DFT), the minimum energy path for the reaction is calculated. This involves identifying the structures of the transition state (the highest energy point along the reaction coordinate) and the ground states (reactants and products).

Calculating Vibrational Frequencies: The vibrational frequencies for the atoms in both the ground state and the transition state are calculated for both the light (C-H) and heavy (C-D) isotopologues.

Predicting the KIE: The KIE is then calculated from the vibrational frequencies using principles of statistical mechanics, most commonly through Bigeleisen's equation, which relates the KIE to the zero-point energies and other vibrational contributions of the isotopic molecules in the ground and transition states.

These computational studies can predict the magnitude of the KIE for different potential mechanisms, helping to distinguish between them. They can also reveal subtle details about the geometry of the transition state. For example, a large predicted KIE for N-demethylation would imply a transition state where the C-H bond is significantly broken.

Although specific computational studies focused on the KIE of Raltegravir-13C,d3 metabolism are not widely reported, the methodologies are well-established for analyzing enzymatic reactions, including those catalyzed by UGTs. nih.govtandfonline.comnih.gov

The following table summarizes the key computational approaches and the insights they can provide for KIE analysis.

| Method | Description | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure of molecules. | - Determines ground and transition state geometries.

|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the core reaction site is treated with high-level QM, and the surrounding enzyme environment is treated with classical MM. | - Accounts for the influence of the protein environment on the reaction.

|

| Molecular Dynamics (MD) Simulations | A computational method for simulating the physical movements of atoms and molecules over time. | - Explores substrate binding modes and conformational changes in the enzyme.

|

Advanced Research Methodologies and Future Directions Involving Raltegravir 13c,d3 Potassium

Comparative Analysis with Radiosynthesis and Considerations for Isotope Selection (e.g., 14C-labeled Raltegravir)

The choice between stable isotopes, such as in Raltegravir-13C,d3 (potassium), and radioactive isotopes like ¹⁴C-labeled Raltegravir, is a critical decision in pharmaceutical research, guided by the specific aims of a study. ¹⁴C-labeling is a cornerstone in absorption, distribution, metabolism, and excretion (ADME) studies, particularly in first-in-human trials, due to its long half-life and the ease of detecting its radioactive signal. musechem.comacs.org This allows for a comprehensive tracing of the drug's lifecycle in the body. musechem.com For instance, a study on the metabolism and disposition of Raltegravir in healthy volunteers utilized a single oral dose of [¹⁴C]Raltegravir to track its elimination in urine and feces, identifying the parent drug and its glucuronide metabolite as the major components. nih.gov

However, the use of radioactive isotopes involves challenges related to handling, safety, and waste disposal. musechem.com Stable isotope labeling, as with Raltegravir-13C,d3 (potassium), offers a non-radioactive alternative that is increasingly favored for a variety of applications. metsol.com Stable isotope-labeled compounds are particularly valuable as internal standards in mass spectrometry (MS) for the precise quantification of drug concentrations in biological samples. musechem.comresearchgate.net The distinct mass shift provided by the ¹³C and deuterium (B1214612) atoms allows for clear differentiation from the unlabeled drug, enhancing the accuracy of pharmacokinetic and pharmacodynamic analyses. musechem.comnih.gov

The selection of the isotope and its position within the molecule is a strategic process. Deuterium labeling, for example, can introduce a kinetic isotope effect, which can be leveraged to study reaction mechanisms and potentially improve a drug's metabolic stability and pharmacokinetic profile. symeres.com Carbon-13 and nitrogen-15 (B135050) labeling are instrumental in elucidating reaction mechanisms and for use in MS and nuclear magnetic resonance (NMR) studies to characterize biomolecular structures and interactions. symeres.com

Table 1: Comparison of Isotope Labeling Strategies in Raltegravir Research

| Feature | Raltegravir-13C,d3 (Potassium) (Stable Isotope) | ¹⁴C-labeled Raltegravir (Radioisotope) |

| Primary Use | Internal standard for quantitative MS analysis, metabolic profiling. musechem.comresearchgate.net | ADME studies, mass balance, and tracing drug disposition. musechem.comacs.orgnih.gov |

| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). metwarebio.com | Scintillation counting, autoradiography. metwarebio.com |

| Advantages | Non-radioactive, safe for routine handling, allows for repeat dosing studies, provides structural information in MS/MS. musechem.commetsol.com | High sensitivity, well-established for definitive mass balance studies. nih.gov |

| Limitations | Potential for isotopic effects influencing metabolism, requires sophisticated detection equipment. | Radioactive hazards, specialized handling and disposal protocols, not suitable for all types of in vitro assays. musechem.com |

| Typical Application | Pharmacokinetic/pharmacodynamic modeling, in vitro metabolism studies. nih.gov | First-in-human ADME studies, quantitative whole-body autoradiography. acs.orgnih.gov |

Integration of Raltegravir-13C,d3 (Potassium) in High-Throughput Screening Assays for New Integrase Inhibitor Discovery (pre-clinical, in vitro)

In the quest for novel HIV-1 integrase inhibitors, high-throughput screening (HTS) assays are indispensable. Raltegravir-13C,d3 (potassium) can serve as a crucial tool in these pre-clinical, in vitro settings. While not used directly to screen for new compounds, its role as an internal standard is vital for the validation and quality control of HTS assays.

In HTS, potential inhibitors are tested for their ability to block the activity of the HIV-1 integrase enzyme. Assays often measure the inhibition of the 3'-processing or strand transfer steps of viral DNA integration. nih.govhivclinic.ca The potency of new compounds is typically determined by calculating their IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. Raltegravir itself potently inhibits the strand transfer step. hivclinic.ca

The integration of a stable isotope-labeled standard like Raltegravir-13C,d3 (potassium) in the analytical workflow following an HTS campaign is critical for accurately quantifying the concentration of test compounds and any resulting metabolites. This is particularly important when using mass spectrometry-based detection, where ion suppression or enhancement effects can lead to inaccurate measurements. nih.gov By adding a known concentration of the labeled standard to the samples, these variations can be normalized, ensuring the reliability of the screening data.

Furthermore, in secondary screens or hit-to-lead optimization phases, Raltegravir-13C,d3 (potassium) can be used in competitive binding assays or as a comparator to rank the potency of newly identified inhibitors. Its well-characterized inhibitory profile makes it an excellent benchmark. hivclinic.camedchemexpress.com The development of novel real-time PCR-based assays for detecting integrase activity has also proven effective for HTS of new inhibitors. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Isotopic Effects and Compound Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the subtle effects of isotopic substitution on the behavior of molecules like Raltegravir. nih.gov These methods can provide insights into how the increased mass of ¹³C and deuterium in Raltegravir-13C,d3 (potassium) might influence its binding affinity, conformational dynamics, and interactions with its target, the HIV-1 integrase enzyme.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the vibrational frequencies of bonds involving the isotopes. nih.govnumberanalytics.com These calculations help in predicting kinetic isotope effects (KIEs), which occur when the rate of a reaction changes upon isotopic substitution at or near a bond that is broken or formed in the rate-determining step. princeton.edu For Raltegravir, understanding the KIE can shed light on the mechanism of its metabolism, which primarily occurs via glucuronidation. medchemexpress.com

Table 2: Computational Approaches for Analyzing Raltegravir-13C,d3 (Potassium)

| Computational Method | Application to Raltegravir-13C,d3 (Potassium) | Potential Insights |

| Quantum Mechanics (e.g., DFT) | Calculation of vibrational frequencies and zero-point energies. nih.govnumberanalytics.com | Prediction of kinetic isotope effects on metabolism; understanding changes in bond strength and reactivity. |

| Molecular Docking | Predicting the binding pose and affinity within the integrase active site. mdpi.com | Initial assessment of how isotopic substitution might alter binding orientation and energy. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the drug-enzyme complex in a physiological environment. nih.govuwo.ca | Elucidation of changes in conformational flexibility, hydrogen bond dynamics, and residence time at the active site. |

| Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | Estimating the free energy of binding to the integrase enzyme. nih.gov | Quantitative comparison of the binding affinity of the labeled versus unlabeled compound. |

Emerging Applications of Stable Isotope Labels in Contemporary Pharmaceutical and Biochemical Research

The use of stable isotope-labeled compounds like Raltegravir-13C,d3 (potassium) is expanding into numerous areas of pharmaceutical and biochemical research, driven by advancements in analytical technologies. symeres.com These applications go beyond their traditional role as internal standards.

Metabolomics and Flux Analysis: Stable isotopes are crucial for tracing the metabolic fate of drugs and endogenous molecules. moravek.com By introducing a ¹³C-labeled substrate, researchers can track the flow of carbon atoms through metabolic pathways, providing a dynamic view of cellular metabolism and how it is affected by disease or drug treatment. nih.gov

Proteomics: In quantitative proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to differentiate between protein populations from different experimental conditions. moravek.com This allows for the precise measurement of changes in protein expression, post-translational modifications, and protein turnover.

Drug Discovery and Development: Stable isotope labeling is being used to improve the drug development process. adesisinc.com Deuterium labeling, for instance, can sometimes lead to improved pharmacokinetic properties of a drug by slowing down its metabolism (the "deuterium effect"). symeres.com This can result in a longer half-life and potentially reduced dosing frequency.

Biomarker Discovery: Isotope-labeled compounds are used in the search for new biomarkers for disease diagnosis and monitoring. moravek.com By tracking the metabolism of a labeled compound, researchers can identify metabolic signatures associated with specific disease states.

Environmental and Food Science: Stable isotopes are used to trace the origin and fate of compounds in the environment and to authenticate food products. symeres.commoravek.com

The versatility of stable isotopes makes them indispensable tools for gaining deeper insights into complex biological systems and accelerating the development of new therapeutics. silantes.com

Methodological Advancements in Stable Isotope Quantification and Detection

The utility of stable isotope-labeled compounds such as Raltegravir-13C,d3 (potassium) is intrinsically linked to the analytical methods used for their detection and quantification. Significant progress in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has greatly enhanced the sensitivity, resolution, and throughput of stable isotope analysis. iaea.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a cornerstone of stable isotope research. mdpi.com It can accurately measure the mass-to-charge ratio of ions, allowing for the clear differentiation of isotopically labeled and unlabeled compounds. mdpi.com Advances in ionization techniques, such as electrospray ionization (ESI), and the coupling of MS with separation techniques like liquid chromatography (LC-MS), have enabled the analysis of complex biological mixtures with high sensitivity and specificity. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting ions, which can help to pinpoint the location of the isotopic label within a molecule. mdpi.com

Table 3: Key Advancements in Stable Isotope Detection

| Technology | Advancement | Impact on Research |

| High-Resolution Mass Spectrometry (HRMS) | Increased mass accuracy and resolving power. mdpi.com | Reliable detection and quantification of isotopically enriched metabolites, even at low abundance. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Improved fragmentation techniques and data analysis algorithms. mdpi.com | Provides structural information and helps to identify the position of stable isotopes within molecules. mdpi.com |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Enhanced ionization efficiency for a wider range of elements. scispace.com | Opens up new applications for isotope ratio measurements of elements not easily analyzed by other methods. scispace.com |

| Laser-Based Isotope Analysis | Development of less expensive and easier-to-operate spectroscopic methods. researchgate.net | Enables real-time, continuous isotope data collection at a lower cost than traditional mass spectrometry. researchgate.net |

| Mass Spectrometry Imaging (MSI) | Provides spatial distribution of molecules within tissue samples. mdpi.com | Allows for the visualization of the topographical distribution of labeled compounds and their metabolites in tissues. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful, non-destructive technique for analyzing stable isotope-labeled compounds. nih.gov It can provide detailed information about the structure and dynamics of molecules in solution and in the solid state. researchgate.net Two-dimensional (2D) and multi-dimensional NMR techniques, often in combination with ¹³C and ¹⁵N labeling, are used to determine the three-dimensional structures of proteins and nucleic acids and to study their interactions with ligands like Raltegravir. medchemexpress.com

The continuous evolution of these analytical technologies is expanding the frontiers of what can be achieved with stable isotope labeling, promising even more detailed insights into biological processes in the future. nih.goviaea.org

Q & A

Q. How to design protocols for detecting Raltegravir-13C,d3 (potassium) in wastewater systems?

- Methodology : Use solid-phase extraction (SPE) coupled with tandem MS for trace-level detection. Spike samples with deuterated internal standards to correct for matrix effects. Validate methods against regulatory limits (e.g., EPA 1694) and collaborate with municipal agencies to monitor discharge compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.